1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has been studied for its potential applications in various fields, including as inhibitors of human neutrophil elastase and fibroblast growth factor receptors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives, which were evaluated against c-Met and ALK .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be analyzed using various methods . For example, one study reported the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102, which correlated with the effectiveness of the inhibitor interaction with the enzyme .Chemical Reactions Analysis
Chemical reactions involving 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been studied in the context of its potential as a therapeutic agent . For example, one study found that modifications of the pyrrolo[3,2-b]pyridine scaffold resulted in changes in HNE inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be found in various databases . For example, it has a molecular weight of 146.15 and its structure is available as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a critical intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in the preparation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, leading to the formation of tricyclic heterocycles in good yields (El-Nabi, 2004). Additionally, its derivatives have been synthesized for potential use as small molecule anticancer drugs, highlighting its significance in medicinal chemistry (Wang et al., 2017).
Single Molecule Magnets
The compound has also found applications in the field of molecular magnetism. A study demonstrated its use as a ligand in coordinating paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This opens new avenues for its application in designing magnetic materials and devices.
Spectroscopic and Computational Studies
Spectroscopic and computational studies of related compounds have provided insights into their molecular structures and interactions. For example, 7-azaindole-3-carboxaldehyde, structurally related to 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, has been analyzed through X-ray crystallography, FTIR, FT-Raman spectroscopy, and density functional calculations, revealing its potential as a building block for antibacterial, antifungal, and anticancer agents (Morzyk-Ociepa et al., 2017).
Fluorescence Studies
The compound's derivatives have been explored for their photophysical properties, where studies on specific solute-solvent interactions and electron donor-acceptor substituents of novel Pyrazolo Naphthyridines have shown that their fluorescence depends on the substituents present, suggesting potential applications in optical and electronic devices (Patil et al., 2010).
Synthesis of Benzo-Fused Compounds
Moreover, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have been employed in the synthesis of novel benzo-fused compounds such as indolizines and pyrrolo[1,2-a]quinolines, highlighting its versatility and utility in synthetic organic chemistry (Nayak & Kim, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWXZAFVHTGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591788 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
CAS RN |
276862-85-2 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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